2,3-Dihydroxy-2-methylpropanoate

Coordination Chemistry Metal Ion Chelation Stability Constants

Researchers requiring a chiral hydroxy acid for stereoselective synthesis often face supply inconsistency. 2,3-Dihydroxy-2-methylpropanoic acid (CAS 21620-60-0) mitigates this risk with documented performance. · **Chiral Integrity**: Available as racemate or (S)-enantiomer (CAS 316373-88-3) for defined stereochemistry in API synthesis. · **Complexation Stability**: Demonstrates higher stability constants with Cu(II) than 2,3-dihydroxybutanoate, enabling robust MOF & catalyst design. · **Process Reliability**: Reported 100% yield for selective TBDMS protection confirms predictable reactivity for scale-up. Each batch includes full QC documentation, ensuring rapid procurement without compromising research timelines.

Molecular Formula C4H7O4-
Molecular Weight 119.1 g/mol
Cat. No. B1242768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxy-2-methylpropanoate
Molecular FormulaC4H7O4-
Molecular Weight119.1 g/mol
Structural Identifiers
SMILESCC(CO)(C(=O)[O-])O
InChIInChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1
InChIKeyDGADNPLBVRLJGD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxy-2-methylpropanoate: A Chiral α-Hydroxy Acid for Research and Industrial Sourcing


2,3-Dihydroxy-2-methylpropanoate (also known as α-methylglyceric acid, 2-methylglyceric acid, or α,β-dihydroxyisobutyrate) is a chiral hydroxy monocarboxylic acid anion with the molecular formula C₄H₇O₄⁻ and a molecular weight of 119.10 g/mol [1]. Its conjugate acid, 2,3-dihydroxy-2-methylpropanoic acid, is a dihydroxy monocarboxylic acid [2]. The compound features a single stereogenic center at C2, resulting in two possible enantiomers (R and S) [3]. It is functionally related to propionic acid but distinguished by the presence of a geminal diol and a primary alcohol, making it a versatile intermediate in organic synthesis [4].

2,3-Dihydroxy-2-methylpropanoate: Why the Specific Stereoisomer and Salt Form Matter in Procurement


Selecting a generic 'dihydroxy acid' for a project without specifying the exact compound introduces significant risk. 2,3-Dihydroxy-2-methylpropanoate is not interchangeable with structurally similar compounds like glyceric acid (2,3-dihydroxypropanoic acid) or 2,3-dihydroxybutanoic acid. The presence of the methyl group at the C2 position confers distinct steric and electronic properties, which directly influence metal complexation stability, hydrogen bonding patterns, and biological recognition [1]. Furthermore, the compound exists as a chiral molecule; the choice between the racemate or a specific enantiomer (R or S) is critical for applications involving chiral environments, such as asymmetric synthesis or interaction with biological targets . The following section provides quantitative evidence of these key differentiators.

Quantitative Differentiation of 2,3-Dihydroxy-2-methylpropanoate: Comparative Data for Informed Sourcing


Enhanced Metal Complex Stability: 2,3-Dihydroxy-2-methylpropanoate vs. 2,3-Dihydroxybutanoate

The presence of the methyl group at the C2 position in 2,3-dihydroxy-2-methylpropanoate significantly enhances the stability of its complexes with divalent transition metal ions compared to the homologous 2,3-dihydroxybutanoate. This difference is attributable to the steric hindrance and electronic effects of the methyl group, which influence the chelate ring conformation [1].

Coordination Chemistry Metal Ion Chelation Stability Constants

Structural Basis for Differentiation in Chiral Synthesis: 2,3-Dihydroxy-2-methylpropanoate vs. Glyceric Acid

Unlike achiral glyceric acid (2,3-dihydroxypropanoic acid), 2,3-dihydroxy-2-methylpropanoate possesses a single stereogenic center, enabling its use as a chiral synthon. This structural feature is mandatory for applications requiring stereochemical control, such as the synthesis of enantiopure pharmaceuticals .

Chiral Building Blocks Asymmetric Synthesis Pharmaceutical Intermediates

Physicochemical Distinction: Melting Point and Solubility of 2,3-Dihydroxy-2-methylpropanoic Acid vs. Glyceric Acid

The addition of a methyl group to the glyceric acid backbone significantly alters the compound's solid-state properties. 2,3-Dihydroxy-2-methylpropanoic acid exhibits a lower melting point and different solubility profile compared to its parent compound, glyceric acid [1].

Physicochemical Properties Formulation Solid-State Chemistry

Synthetic Utility: 100% Yield in Selective Protection of Methyl 2,3-Dihydroxy-2-methylpropanoate

Methyl 2,3-dihydroxy-2-methylpropanoate demonstrates excellent reactivity in selective hydroxyl protection. In a patented process, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole proceeds with quantitative yield to give the 3-O-TBDMS derivative, a key intermediate for further elaboration [1]. While similar reactivity is observed for other diols, the quantitative yield with this specific substrate highlights its efficiency as a synthetic building block.

Synthetic Methodology Protecting Groups Process Chemistry

Prioritized Application Scenarios for 2,3-Dihydroxy-2-methylpropanoate Based on Verified Differentiation


As a Chiral Building Block in Asymmetric Synthesis

2,3-Dihydroxy-2-methylpropanoate, available as single enantiomers such as (S)-2,3-dihydroxy-2-methylpropanoic acid (CAS 316373-88-3), is a valuable starting material for the synthesis of enantiomerically pure pharmaceuticals and natural products [1]. Its single stereocenter, a key differentiator from achiral glyceric acid, allows for the construction of complex chiral architectures with defined stereochemistry . This is particularly relevant in the development of antiviral and anticancer agents where chirality dictates biological activity [2].

Metal Chelation Studies for Catalyst Design or Bioremediation

The enhanced stability of its metal complexes, as demonstrated by higher stability constants compared to 2,3-dihydroxybutanoate for Cu(II) and other divalent transition metals, positions 2,3-dihydroxy-2-methylpropanoate as a superior ligand for applications in coordination chemistry [1]. Researchers designing metal-organic frameworks (MOFs), developing new catalysts, or studying metal transport and sequestration can leverage this quantifiable advantage for stronger, more stable complex formation .

Development of Novel Synthetic Methodologies via Selective Protection

The reported 100% yield for the selective TBDMS protection of methyl 2,3-dihydroxy-2-methylpropanoate highlights its utility as a robust intermediate in process chemistry [1]. This quantitative conversion is a strong indicator of predictable and efficient reactivity, making it a reliable building block for the multi-step synthesis of complex targets, including those described in patents for antibacterial agents .

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